molecular formula C₂₈H₄₄O₇ B1139746 4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid CAS No. 550298-38-9

4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid

Cat. No. B1139746
M. Wt: 492.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes. For example, 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives have been synthesized through aromatization of diketones, where both C and D rings are saturated, discussing the mechanism of aromatisation (Coombs, 1966). Similarly, the synthesis of 4-amino-7-oxo-substituted analogues of folic acid derivatives involves multiple synthetic steps, including treatment with malononitrile and guanidine, highlighting the complexity and specificity required in synthesizing such compounds (Borrell et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of complex organic compounds often involves X-ray crystallography or NMR spectroscopy. For instance, the structure of 17βH-Periplogenin, a structurally similar compound, was elucidated using X-ray crystallography, revealing a cyclopenta[a]phenanthren backbone with three six-membered rings in chair conformations and a five-membered lactone ring (Zhang et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often studied to understand their reactivity and potential applications. For example, the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to give penta-1,3-diene-1,1,3-tricarbonitrile moieties demonstrates the complex reactions these compounds can undergo, which is crucial for developing novel chromophores (Belikov et al., 2016).

Scientific Research Applications

Bioactive Derivatives from Traditional Medicine

One study has identified a compound, 17βH-Periplogenin, with a complex structure resembling the requested compound, isolated from the root bark of Periploca sepium Bunge, a traditional Chinese medicine. The structural analysis revealed the presence of multiple ring systems and functional groups that might contribute to its bioactivity, hinting at potential applications in medicinal chemistry and drug discovery (Zhang et al., 2012).

Steroid Derivative Inhibitors

Another relevant piece of research discusses androsterone derivatives that could act as inhibitors of androgen biosynthesis. The study explores derivatives that possess the typical steroid shape, which includes the A-D ring structure characteristic of the compound . These findings may provide insights into the development of therapeutic agents targeting steroid biosynthesis pathways (Djigoué et al., 2012).

Antimicrobial and Antitumor Activities

A third study focused on triorganotin(IV) derivatives of sodium deoxycholate, a compound closely related to the one of interest, for their antimicrobial and antitumor activities. The synthesized compounds demonstrated promising antifungal and anticancer activities, which suggests potential applications in developing new antimicrobial and anticancer agents (Shaheen et al., 2014).

Liver X Receptor Agonists

Further research utilized a steroidal scaffold derived from hydeoxycholic acid, similar to the requested compound, to synthesize liver X receptor (LXR) modulators. These modulators have shown agonist activity towards both LXRα and LXRβ, indicating potential for the treatment of diseases associated with cholesterol metabolism, such as atherosclerosis and Alzheimer’s disease (Ching, 2013).

properties

IUPAC Name

4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O7/c1-16(5-4-12-35-25(34)9-8-24(32)33)19-6-7-20-26-21(15-23(31)28(19,20)3)27(2)11-10-18(29)13-17(27)14-22(26)30/h16-17,19-23,26,30-31H,4-15H2,1-3H3,(H,32,33)/t16-,17-,19?,20+,21?,22-,23+,26?,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZHTVOPEPKVLN-WLMIFIRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC(=O)CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCOC(=O)CCC(=O)O)C1CC[C@@H]2[C@@]1([C@H](CC3C2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid

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